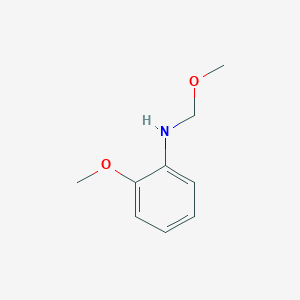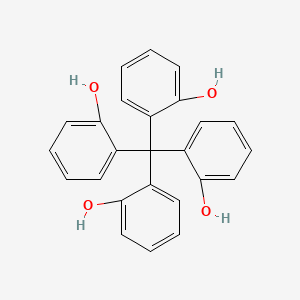![molecular formula C32H22O2 B14287262 (1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone] CAS No. 141060-36-8](/img/structure/B14287262.png)
(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and biphenyl groups connected through methanone linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the phenylene or biphenyl rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Similar Compounds:
- 1,3-Diacetylbenzene
- m-Diacetylbenzene
- m-Acetyl acetophenone
- 3-CH3CO-C6H4-COCH3
- Benzene-1,3-bis(acetyl)
Comparison: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is unique due to its biphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, higher molecular weight, and potential for diverse applications in advanced materials and biological research.
Propriétés
| 141060-36-8 | |
Formule moléculaire |
C32H22O2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[3-(4-phenylbenzoyl)phenyl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)29-12-7-13-30(22-29)32(34)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22H |
Clé InChI |
VLTKLVZRHKYFJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/no-structure.png)



![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
